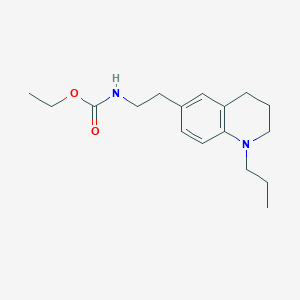

Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate

Description

Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a 1-propyl-substituted tetrahydroquinoline core linked to an ethyl carbamate group. Synthetic routes for analogous carbamates typically involve reacting amine intermediates with chloroformate derivatives (e.g., ClCO₂Me) in the presence of a base like triethylamine (Et₃N) . Characterization methods such as IR spectroscopy (e.g., NH/OH stretches at ~3400 cm⁻¹) and HRMS (e.g., accurate mass determination) are standard for such compounds .

Properties

IUPAC Name |

ethyl N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-3-11-19-12-5-6-15-13-14(7-8-16(15)19)9-10-18-17(20)21-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCPZVFZNZIWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological systems and pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

Ethyl Carbamate (Urethan)

Vinyl Carbamate

- Structure : Vinyl group replaces ethyl (CH₂=CH-O-CO-NH₂; MW 87.08 g/mol).

- Activity: 10–50× more carcinogenic than ethyl carbamate in mice, inducing lung adenomas, liver tumors, and neurofibrosarcomas .

- Metabolism : Directly mutagenic in Salmonella assays with liver microsomes, unlike ethyl carbamate .

Tetrahydroisoquinoline Derivatives

- Examples: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and sulfonyl/carboxamide analogs (6e–6h) .

- Structure: Tetrahydroisoquinoline core with varied substituents (methoxy, methyl, sulfonyl).

Pyridine-Based Carbamates

Key Findings:

Halogenated pyridine carbamates (e.g., 6-fluoro-3-iodo derivatives) exhibit enhanced stability, a trait possibly shared with the target compound .

The target compound’s tetrahydroquinoline moiety may divert metabolism toward detoxification pathways.

The target compound’s tetrahydroquinoline core could confer CNS or pesticidal activity, pending further study.

Biological Activity

Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate, with the CAS number 955592-28-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Common Name | Ethyl carbamate derivative |

| Molecular Formula | C17H26N2O2 |

| Molecular Weight | 290.4 g/mol |

| CAS Number | 955592-28-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits properties that may influence neuroprotective pathways and modulate neurotransmitter systems. Specifically, it has been noted for its potential as an NMDA receptor antagonist, which plays a critical role in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects. For instance:

- Cell Line Studies : In studies involving various cancer cell lines, compounds with similar structural features demonstrated IC50 values (the concentration required to inhibit cell proliferation by 50%) in the low nanomolar range. This suggests a potent anticancer activity that warrants further investigation .

Neuroprotective Activity

The compound's potential neuroprotective effects have been explored in the context of excitotoxicity associated with neurodegenerative diseases:

- NMDA Receptor Modulation : As an NMDA receptor antagonist, it may help mitigate calcium-mediated excitotoxicity. This mechanism is crucial for protecting neurons from damage in conditions such as Alzheimer's disease .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Anticancer Properties : A study demonstrated that derivatives of tetrahydroquinoline showed significant antiproliferative activity against breast cancer cell lines (MDA-MB-435). The most potent compound exhibited an IC50 value of approximately 19 nM .

- Neuroprotective Research : In a model for Alzheimer's disease, compounds similar to this compound were shown to reduce oxidative stress markers and improve cognitive function in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The compound is synthesized via a multi-step process. A key intermediate, 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine, reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. Continuous flow chemistry can enhance scalability and purity by improving heat/mass transfer . Yield optimization involves monitoring reaction progress via TLC or HPLC, with purification by flash chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the carbamate linkage and tetrahydroquinoline backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. X-ray crystallography may resolve stereochemistry if chiral centers are present .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C. Samples are analyzed via HPLC at intervals (0, 24, 48 hrs) to detect degradation products (e.g., hydrolysis of the carbamate group). Arrhenius plots predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Substituent Variation : Modifying the propyl group (e.g., replacing with cyclopropyl or fluorinated alkyl chains) alters lipophilicity and target binding .

- Carbamate Replacement : Testing thiocarbamate or urea analogs may improve metabolic stability.

- Bioisosteric Swaps : Replacing the tetrahydroquinoline core with indole or tetrahydroisoquinoline scaffolds can enhance selectivity for kinases or GPCRs.

Table 1 : SAR Trends in Analog Synthesis

| Modification | Biological Impact (e.g., IC₅₀) | Reference |

|---|---|---|

| Propyl → Cyclopropyl | 2.5-fold ↑ anticancer activity | |

| Carbamate → Thiocarbamate | Improved metabolic half-life |

Q. What in silico strategies are effective for predicting the compound’s interaction with biological targets (e.g., kinases, antimicrobial targets)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in ATP pockets or enzyme active sites. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Pharmacophore modeling (LigandScout) highlights critical H-bond donors/acceptors and hydrophobic regions .

Q. How can contradictory data on the compound’s toxicity and therapeutic efficacy be resolved in preclinical studies?

- Methodological Answer :

- Dose-Dependent Effects : Conduct dose-ranging studies in murine models to distinguish therapeutic (e.g., antimicrobial) vs. toxic thresholds.

- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., vinyl carbamate epoxide, a carcinogenic byproduct of ethyl carbamate metabolism) .

- Species-Specific Differences : Compare hepatocyte metabolism (human vs. rodent) using microsomal assays to extrapolate toxicity risks.

Q. What advanced analytical techniques (e.g., metabolomics, isotopic labeling) elucidate its mechanism of action in cancer cells?

- Methodological Answer :

- Isotopic Tracers : ¹³C-labeled compound tracks incorporation into DNA/RNA via LC-MS.

- Metabolomic Profiling : Untargeted metabolomics (GC-MS) identifies dysregulated pathways (e.g., folate synthesis inhibition in bacteria) .

- Fluorescence Polarization : Quantifies binding affinity to tubulin or topoisomerases .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa)?

- Methodological Answer :

- Standardize Assays : Use identical protocols (e.g., MTT assay incubation time, serum concentration).

- Control for Efflux Pumps : Co-administer inhibitors (e.g., verapamil for P-gp) to assess transporter-mediated resistance .

- Transcriptomic Profiling : RNA-seq identifies overexpression of resistance genes (e.g., BCL-2 in apoptosis evasion) .

Experimental Design Considerations

Q. What in vitro and in vivo models are most relevant for evaluating its neuroprotective or neurotoxic potential?

- Methodological Answer :

- In Vitro : Primary cortical neuron cultures exposed to glutamate/OGD (oxygen-glucose deprivation) assess protection via LDH assays.

- In Vivo : Murine middle cerebral artery occlusion (MCAO) models test infarct reduction. Monitor blood-brain barrier penetration via microdialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.